(2E)-3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid
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Overview
Description
3-[1-(4-Ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid is an organic compound with the molecular formula C17H19NO2 and a molecular weight of 269.34 g/mol . This compound is characterized by the presence of a pyrrole ring substituted with ethyl and methyl groups, and a propenoic acid moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid typically involves the reaction of 4-ethylphenylhydrazine with 2,5-dimethylfuran to form the pyrrole ring. This intermediate is then subjected to a Knoevenagel condensation with malonic acid or its derivatives to introduce the propenoic acid moiety .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-Ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-[1-(4-Ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Studying the interactions of pyrrole derivatives with biological systems.
Medicine: Investigating potential therapeutic properties of pyrrole-based compounds.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(4-Ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar pyrrole structure.
3-[1-Benzyl-3-(4-ethylphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid: A structurally related compound with a pyrazole ring instead of a pyrrole ring.
Uniqueness
3-[1-(4-Ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid is unique due to its specific substitution pattern on the pyrrole ring and the presence of the propenoic acid moiety.
Properties
Molecular Formula |
C17H19NO2 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
(E)-3-[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C17H19NO2/c1-4-14-5-8-16(9-6-14)18-12(2)11-15(13(18)3)7-10-17(19)20/h5-11H,4H2,1-3H3,(H,19,20)/b10-7+ |
InChI Key |
NJWWGAOVMFUPRE-JXMROGBWSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C/C(=O)O)C |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CC(=C2C)C=CC(=O)O)C |
Origin of Product |
United States |
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